molecular formula C15H23FN2 B4923640 1-ethyl-N-[2-(3-fluorophenyl)ethyl]piperidin-4-amine

1-ethyl-N-[2-(3-fluorophenyl)ethyl]piperidin-4-amine

Cat. No.: B4923640
M. Wt: 250.35 g/mol
InChI Key: XEXUCMRMGFERRX-UHFFFAOYSA-N
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Description

1-ethyl-N-[2-(3-fluorophenyl)ethyl]piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are often used in the pharmaceutical industry for the development of various therapeutic agents

Preparation Methods

The synthesis of 1-ethyl-N-[2-(3-fluorophenyl)ethyl]piperidin-4-amine typically involves the reaction of 1-ethylpiperidin-4-amine with 3-fluorophenylethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-ethyl-N-[2-(3-fluorophenyl)ethyl]piperidin-4-amine can undergo various chemical reactions, including:

Scientific Research Applications

1-ethyl-N-[2-(3-fluorophenyl)ethyl]piperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-N-[2-(3-fluorophenyl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets in the body. The compound is believed to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence the central nervous system .

Comparison with Similar Compounds

1-ethyl-N-[2-(3-fluorophenyl)ethyl]piperidin-4-amine can be compared with other piperidine derivatives such as:

    1-ethyl-N-[2-(4-fluorophenyl)ethyl]piperidin-4-amine: Similar structure but with a fluorine atom at the 4-position of the phenyl ring.

    1-ethyl-N-[2-(3-chlorophenyl)ethyl]piperidin-4-amine: Similar structure but with a chlorine atom instead of fluorine.

    1-ethyl-N-[2-(3-methylphenyl)ethyl]piperidin-4-amine: Similar structure but with a methyl group instead of fluorine.

These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and pharmacological properties. The presence of the fluorine atom in this compound is believed to enhance its lipophilicity and metabolic stability, making it a unique and valuable compound for research .

Properties

IUPAC Name

1-ethyl-N-[2-(3-fluorophenyl)ethyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2/c1-2-18-10-7-15(8-11-18)17-9-6-13-4-3-5-14(16)12-13/h3-5,12,15,17H,2,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXUCMRMGFERRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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